molecular formula C7H16ClN B1427349 (S)-2-Ethylpiperidine hydrochloride CAS No. 558479-16-6

(S)-2-Ethylpiperidine hydrochloride

Cat. No. B1427349
M. Wt: 149.66 g/mol
InChI Key: HFEDNVOKYCDBFD-FJXQXJEOSA-N
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Description

Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). It is a common structure found in many pharmaceuticals and alkaloids . Hydrochloride, on the other hand, is an acid salt resulting from the reaction of hydrochloric acid with an organic base .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can be determined using various methods such as X-ray diffraction, powder diffraction, and other spectroscopic techniques . These methods can provide information about molecular conformation, three-dimensional packing arrangement, and hydrogen-bonding patterns in organic molecular solids .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be analyzed using various methods such as chromatographic, spectrophotometric, electrochemical, and other analysis methods .

Scientific Research Applications

Geroprotection and Aging

  • Geroprotection in Mice : A study showed that 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, closely related to (S)-2-Ethylpiperidine hydrochloride, acted as a geroprotector in mice, prolonging their lifespan (Emanuel & Obukhova, 1978).

Biochemical Research

  • Influence on Rat Liver Mitochondria : Research indicated that 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride influenced free-radical oxidation and respiration in rat liver mitochondria (Sinitskii, Kochkina, & Grobovoi, 2021).

Stereochemistry

  • Stereochemical Studies : Studies on β-substituted amines, including compounds similar to (S)-2-Ethylpiperidine hydrochloride, have been conducted to understand their kinetics and stereochemistry (Hammer & Weber, 1981).

Pharmaceutical Research

  • Drug Absorption Studies : The absorption behavior of etilefrine hydrochloride in rats was investigated, providing insights into the absorption characteristics of similar compounds (Onishi & Sakata, 2018).

Chemical Synthesis

  • Synthesis of Aminopiperidine Derivatives : Research focused on the synthesis and technology of (R)-3-aminopiperidine dihydrochloride, related to (S)-2-Ethylpiperidine hydrochloride, highlights advances in chemical synthesis methods (Jiang Jie-yin, 2015).

Analytical Chemistry

  • Gas Chromatography-Mass Spectrometry Method Development : Development of a method for determining phenazopyridine in rat plasma using GC-MS, relevant for analyzing related compounds (Chen et al., 2007).

Novel Drug Delivery Systems

  • Transdermal Drug Delivery : Study on the enhanced transdermal delivery of sinomenine hydrochloride by ethosomes for anti-inflammatory treatment provides insights applicable to similar hydrochloride compounds (Yan et al., 2016).

Corrosion Inhibition

  • Adsorption on Steel for Corrosion Inhibition : Research on the adsorption of compounds like 4-ethylpiperidine on steel for corrosion inhibition purposes (Annand, Hurd, & Hackerman, 1965).

Safety And Hazards

The safety and hazards associated with piperidine derivatives can vary depending on their specific structure. Some piperidine derivatives may be toxic or corrosive .

Future Directions

The future directions in the study of piperidine derivatives are promising. There is ongoing research into the development of new methods for the synthesis of biologically active piperidines . Furthermore, there is interest in exploring the potential of piperidine derivatives in the treatment of various diseases .

properties

IUPAC Name

(2S)-2-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEDNVOKYCDBFD-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Ethylpiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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